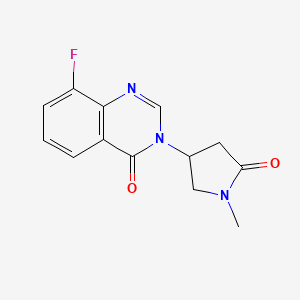

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as FMISO, is a novel radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a hypoxia-specific tracer that selectively accumulates in hypoxic regions of tissues.

Mechanism of Action

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a nitroimidazole derivative that is selectively reduced in hypoxic regions of tissues. The reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one results in the formation of a stable radical that is trapped in the tissue. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues is due to the increased expression of nitroreductase enzymes, which are involved in the reduction of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one. The accumulation of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in hypoxic regions of tissues can be visualized using PET imaging.

Biochemical and Physiological Effects:

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a relatively safe compound that is rapidly cleared from the body. The biochemical and physiological effects of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one are related to its ability to selectively accumulate in hypoxic regions of tissues. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one does not have any direct pharmacological effects on the body.

Advantages and Limitations for Lab Experiments

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging has several advantages over other imaging modalities. It is non-invasive, provides high spatial resolution, and can detect hypoxic regions of tissues that are not visible on other imaging modalities. However, 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging also has some limitations. It is expensive, requires specialized equipment and expertise, and has limited availability.

Future Directions

The future directions of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research are focused on improving its sensitivity and specificity for the detection of hypoxia in tumors. This includes the development of new radiopharmaceutical compounds, the optimization of imaging protocols, and the integration of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging with other imaging modalities. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one research is also focused on the development of new applications for 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging, such as the evaluation of hypoxic regions of tissues in inflammatory diseases and the assessment of hypoxia in the brain.

Synthesis Methods

The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 8-fluoro-3-nitroquinazolin-4(3H)-one with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, reduction of the nitro group, and protection of the amino group. The final product is obtained by deprotection of the amino group with trifluoroacetic acid. The synthesis of 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is widely used in PET imaging to detect hypoxic regions of tissues. Hypoxia is a common feature of many solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging can provide valuable information on the extent and severity of hypoxia in tumors, which can help guide treatment decisions. 8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4(3H)-one PET imaging is also used in the evaluation of ischemic heart disease, stroke, and other hypoxic conditions.

properties

IUPAC Name |

8-fluoro-3-(1-methyl-5-oxopyrrolidin-3-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-16-6-8(5-11(16)18)17-7-15-12-9(13(17)19)3-2-4-10(12)14/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXBUARCEKZDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)N2C=NC3=C(C2=O)C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)

![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)

![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)

![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)

![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)

![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)

![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)

![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)

![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)